molecular formula C4H7F2N B8011086 2-(Difluoromethyl)azetidine

2-(Difluoromethyl)azetidine

Cat. No. B8011086
M. Wt: 107.10 g/mol
InChI Key: XNXYWBFKPOTFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)azetidine is a useful research compound. Its molecular formula is C4H7F2N and its molecular weight is 107.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Azetidines are valuable in medicinal chemistry due to their pharmacokinetic properties, including increased resistance to oxidative metabolism and lower lipophilicity. They are used in the synthesis of complex structures and pharmaceuticals (Blackmun, Chamness, & Schindler, 2021).

  • Azetidines, including 2-(Difluoromethyl)azetidine, show significant potential in catalytic processes and peptidomimetic chemistry. They serve as amino acid surrogates and are important in nucleic acid chemistry (Mehra, Lumb, Anand, & Kumar, 2017).

  • In biochemistry, azetidines like 2-(Difluoromethyl)azetidine are studied for their effects on protein synthesis and ion transport. They are used as analogs to investigate the relationship between these processes (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Azetidines are used in the synthesis of functionalized molecules for pharmaceutical research, showing a range of pharmacological activities such as anticancer, antimicrobial, and central nervous system disorder treatments (Parmar, Soni, Guduru, Rayani, Kusurkar, & Vala, 2021).

  • Synthetic chemistry research on azetidines includes developing methods for the modular synthesis of azetidines using strain-release-driven homologation techniques. This methodology is significant for the creation of azetidine-containing pharmaceuticals (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

  • Azetidine-2-carboxylic acid, a related compound, has been studied for its toxic and teratogenic effects, particularly its misincorporation into proteins in place of proline, which has implications for human health (Rubenstein et al., 2006).

properties

IUPAC Name

2-(difluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYWBFKPOTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.